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A detailed examination of GAT564 (GIGA-564), a novel anti-CTLA-4 monoclonal antibody,

reveals a distinct mechanism of action compared to the standard-of-care, ipilimumab.

Preclinical data suggests that GAT564's approach of minimizing direct checkpoint blockade

while enhancing the depletion of regulatory T cells (Tregs) within the tumor microenvironment

may offer a superior therapeutic window, potentially improving anti-tumor efficacy while

reducing immune-related adverse events.

GAT564 is a fully human IgG1 monoclonal antibody engineered to bind to Cytotoxic T-

Lymphocyte-Associated protein 4 (CTLA-4) with high affinity.[1] Unlike the first-generation anti-

CTLA-4 antibody ipilimumab, which was designed to maximize the blockade of CTLA-4's

interaction with its ligands (CD80/CD86), GAT564 exhibits minimal blocking activity.[1][2][3] The

therapeutic hypothesis for GAT564 is that the primary mechanism for anti-tumor efficacy in

anti-CTLA-4 therapy is not checkpoint inhibition itself, but rather the Fc-receptor (FcR)

mediated depletion of CTLA-4-high Tregs in the tumor.[1][2][4] By focusing on this Treg

depletion mechanism and avoiding broad checkpoint blockade, GAT564 aims to uncouple the

anti-tumor effects from the severe toxicities often associated with ipilimumab.[2][5]

A pivotal preclinical study published in bioRxiv provides the foundational data for this

comparison, utilizing humanized CTLA-4 knock-in (hCTLA-4 KI) mice to evaluate the

differential effects of GAT564 and ipilimumab.[2]
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Preclinical studies demonstrate that GAT564 has superior anti-tumor activity compared to

ipilimumab in murine models.[1][2][6] This enhanced efficacy is attributed to its distinct effects

on the immune cell populations within the tumor microenvironment.

Key Findings:
Reduced Checkpoint Blockade: GAT564 was shown to be a weak blocker of CTLA-4 binding

to its ligands, CD80 and CD86, in contrast to ipilimumab.[1][3]

Superior Anti-Tumor Activity: In hCTLA-4 KI mice bearing MC38 tumors, GAT564
demonstrated significantly enhanced tumor growth inhibition compared to ipilimumab

(p=0.004).[3][6][7]

Enhanced Intratumoral Treg Depletion: GAT564 treatment led to a more efficient depletion of

Tregs within the tumor compared to ipilimumab.[2][6]

Reduced Peripheral Treg Proliferation: A key differentiating feature is that GAT564 induces

less proliferation of peripheral Tregs compared to ipilimumab (p=9.7e-4), potentially reducing

the reseeding of the tumor with these immunosuppressive cells.[2][3][6]

Increased Fc Receptor Signaling: GAT564 demonstrated an increased ability to induce in

vitro FcR signaling, which is believed to be the mechanism behind its enhanced Treg

depletion.[1][2][6]

The proposed differential mechanisms of GAT564 and ipilimumab are illustrated in the

signaling pathway diagram below.
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Caption: Proposed mechanisms of Ipilimumab vs. GAT564.
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Data Presentation
The following tables summarize the key quantitative data from the preclinical comparison of

GAT564 and ipilimumab.

Table 1: In Vitro Characteristics
Parameter GAT564 Ipilimumab

CTLA-4:CD80 Blocking ELISA

(IC50)
High IC50 (Weak Blocker) Low IC50 (Strong Blocker)

CTLA-4:CD86 Blocking ELISA

(IC50)
High IC50 (Weak Blocker) Low IC50 (Strong Blocker)

FcγRIV Signaling (murine) Stronger Induction Weaker Induction

FcγRIIIa Signaling (human) Stronger Induction Weaker Induction

Data abstracted from the bioRxiv publication "Lack of blocking activity in anti-CTLA-4

antibodies reduces toxicity, but not anti-tumor efficacy". Specific IC50 values were not provided

in the abstract.

Table 2: In Vivo Anti-Tumor Efficacy (MC38 model in
hCTLA-4 KI mice)

Treatment Group
Mean Tumor Volume (Day
21 post-implant)

Statistical Significance vs.
Ipilimumab

Isotype Control ~1500 mm³ N/A

Ipilimumab (5 mg/kg) ~1000 mm³ N/A

GAT564 (5 mg/kg) ~500 mm³
p = 0.004 (for tumor growth

inhibition)

Tumor volume data are estimations based on graphical representations in the source

publication. Statistical significance is reported as provided in abstracts.[3][6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12404925?utm_src=pdf-body
https://www.gigagen.com/wp-content/uploads/SITC-2023-poster.pdf
https://www.researchgate.net/publication/365213813_1389_GIGA-564_a_third_generation_anti_CTLA_4_with_minimal_ability_to_block_CTLA_4_binding_to_B7_ligands_has_enhanced_efficacy_but_reduced_toxicity_compared_to_ipilimumab_in_preclinical_models/download
https://www.researchgate.net/publication/385556696_678_A_phase_1_study_of_GIGA-564_a_minimally_blocking_anti-CTLA-4_monoclonal_antibody
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: In Vivo Pharmacodynamic Effects (MC38 model
in hCTLA-4 KI mice)

Parameter GAT564 Ipilimumab
Statistical
Significance

Intratumoral Treg

Depletion
Enhanced Moderate

p = 0.026 (for CTLA-4

MFI on Tregs)

Peripheral Treg

Proliferation
Minimal Significant p = 9.7e-4

Intratumoral CD8/Treg

Ratio
Increased Moderately Increased

GAT564 showed weak

enhancement over

ipilimumab

Statistical significance values are reported as provided in abstracts.[3][6][7]

Comparative Safety and Tolerability
A significant potential advantage of GAT564 is its improved safety profile. The strong

checkpoint blockade by ipilimumab is thought to be a major cause of immune-related toxicities.

[5] Preclinical toxicology studies support the hypothesis that GAT564's mechanism may

mitigate these adverse events.

Table 4: Comparative Toxicology in hCTLA-4 KI Mice (4-
week study)

Organ System GAT564 Ipilimumab

Gastrointestinal Tract Less Toxicity Observed More Toxicity Observed

Liver Less Toxicity Observed More Toxicity Observed

Skin Reduced Inflammation More Inflammation

Findings are based on a four-week toxicology study mentioned in conference abstracts and

press releases.[5][6][7]
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Experimental Protocols
The following are summarized methodologies for the key experiments described in the

preclinical studies.

In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of GAT564 compared to ipilimumab.

Protocol:

Animal Model: Human CTLA-4 knock-in (hCTLA-4 KI) mice were used to allow for the testing

of human-specific anti-CTLA-4 antibodies.

Tumor Cell Line: MC38 colon adenocarcinoma cells were used.

Tumor Implantation: 5x10⁵ MC38 cells were implanted subcutaneously into the flank of the

hCTLA-4 KI mice.

Treatment: When tumors reached a palpable size, mice were randomized into treatment

groups.

Dosing: Mice were treated with 5 mg/kg of GAT564, ipilimumab, or an isotype control

antibody via intraperitoneal injection, typically on a Q3Dx3 schedule (one dose every three

days for three doses).

Monitoring: Tumor volumes were measured bi-weekly using calipers. Animal body weight

and general health were monitored as indicators of toxicity.

Endpoint: Mice were euthanized when tumors reached a predetermined size, and tumors

and lymphoid organs were harvested for further analysis.
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Experiment Setup
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Caption: In vivo tumor model experimental workflow.
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Intratumoral Immune Cell Analysis
Objective: To characterize the effects of GAT564 and ipilimumab on immune cell populations

within the tumor and periphery.

Protocol:

Tissue Preparation: Harvested tumors, spleens, and lymph nodes were mechanically

dissociated to create single-cell suspensions.

Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against cell

surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., FoxP3 for Treg

identification, Ki-67 for proliferation).

Flow Cytometry: Stained cells were analyzed on a multi-color flow cytometer.

Gating Strategy: A sequential gating strategy was used to identify specific cell populations

(e.g., gating on live, singlet, CD4+ cells, then identifying the FoxP3+ population as Tregs).

Quantification: The percentage and absolute number of different immune cell subsets (e.g.,

Tregs, CD8+ T cells) were quantified for each treatment group.

Conclusion
The available preclinical data strongly suggests that GAT564 represents a differentiated, next-

generation anti-CTLA-4 therapy. Its novel mechanism, which prioritizes potent intratumoral Treg

depletion over broad checkpoint inhibition, appears to translate into superior anti-tumor efficacy

and an improved safety profile in murine models when compared directly with the standard-of-

care, ipilimumab.[1][2][6] These promising preclinical findings have supported the initiation of a

Phase 1 clinical trial (NCT06258304) to assess the safety, tolerability, and preliminary efficacy

of GAT564 in patients with advanced solid tumors.[7] The results of this trial will be critical in

determining if the preclinical advantages of GAT564 can be translated into improved outcomes

for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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